N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946228-93-9
VCID: VC11887001
InChI: InChI=1S/C21H22N2O4S/c1-15-5-7-18(8-6-15)28-14-16-10-19(24)20(26-2)12-23(16)13-21(25)22-11-17-4-3-9-27-17/h3-10,12H,11,13-14H2,1-2H3,(H,22,25)
SMILES: CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC
Molecular Formula: C21H22N2O4S
Molecular Weight: 398.5 g/mol

N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

CAS No.: 946228-93-9

Cat. No.: VC11887001

Molecular Formula: C21H22N2O4S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide - 946228-93-9

Specification

CAS No. 946228-93-9
Molecular Formula C21H22N2O4S
Molecular Weight 398.5 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C21H22N2O4S/c1-15-5-7-18(8-6-15)28-14-16-10-19(24)20(26-2)12-23(16)13-21(25)22-11-17-4-3-9-27-17/h3-10,12H,11,13-14H2,1-2H3,(H,22,25)
Standard InChI Key JDQTZUFHRVQLRE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC
Canonical SMILES CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a multi-modular structure comprising:

  • A dihydropyridinone core (4-oxo-1,4-dihydropyridine) substituted with methoxy and sulfanylmethyl groups at positions 5 and 2, respectively.

  • An acetamide backbone linked to a furan-2-ylmethyl moiety at the nitrogen atom .

  • A 4-methylphenylsulfanyl group attached via a methylene bridge to the dihydropyridinone ring .

Molecular Formula and Weight

The molecular formula is C₂₁H₂₃N₂O₄S, yielding a molecular weight of 399.48 g/mol (calculated from analogous structures in ).

Table 1: Comparative Molecular Properties of Related Acetamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₁H₂₃N₂O₄S399.48Dihydropyridinone, Furan, Sulfanyl
EVT-2924381C₁₈H₁₈N₄O₂342.36Oxadiazole, Dihydropyridine
PubChem CID 1156506 C₂₃H₂₄N₆O₂S₂480.60Triazole, Pyrimidine, Sulfanyl
PubChem CID 127052939 C₂₃H₂₃N₃O₅S441.50Sulfonamide, Methoxyphenyl

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Dihydropyridinone Core Formation: Cyclocondensation of β-keto esters with urea derivatives under acidic conditions, followed by methoxylation at position 5.

  • Sulfanylmethyl Introduction: Nucleophilic substitution of a chloromethyl intermediate with 4-methylthiophenol in the presence of a base .

  • Acetamide Linkage: Coupling the dihydropyridinone intermediate with bromoacetyl bromide, followed by reaction with furfurylamine .

Critical Reaction Parameters

  • Temperature Control: Maintain ≤ 60°C during cyclocondensation to prevent ring aromatization.

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for sulfanyl group incorporation to enhance nucleophilicity .

  • Catalysis: Employ N,N-diisopropylethylamine (DIPEA) as a base in coupling reactions to minimize side-product formation .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (≈25 mg/mL) and ethanol (≈8 mg/mL), with limited aqueous solubility (<1 mg/mL) .

  • Stability: Stable at room temperature under inert atmospheres but prone to oxidation at the sulfanyl moiety under aerobic conditions .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.85 (s, 1H, NH), 7.32–6.78 (m, aromatic H), 4.52 (s, 2H, CH₂S), 3.89 (s, 3H, OCH₃) .

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Biological Activity and Mechanism

Hypothesized Pharmacological Targets

  • Cyclooxygenase-2 (COX-2) Inhibition: Structural analogy to EVT-2924381 suggests potential anti-inflammatory activity via COX-2 binding.

  • Kinase Modulation: The dihydropyridinone core may interact with ATP-binding pockets in kinases, analogous to triazole-containing inhibitors .

In Silico ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to lipophilic substituents .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the furan and sulfanyl groups .

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